

Application Notes and Protocols for Synthetic

Substance P in Neurobiology Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Substance P (SP) is an eleven-amino acid neuropeptide of the tachykinin family, renowned for its pivotal role as a neurotransmitter and neuromodulator in the central and peripheral nervous systems.[1] It is integral to a variety of physiological and pathological processes, including the transmission of pain, neurogenic inflammation, and the regulation of mood and anxiety.[2][3] The primary biological effects of Substance P are mediated through its high-affinity binding to the Neurokinin-1 Receptor (NK1R), a G protein-coupled receptor (GPCR).[2][4] The activation of NK1R by Substance P initiates a cascade of intracellular signaling events, making this peptide a critical tool for investigating neuronal function and a target for the development of novel therapeutics for neurological and psychiatric disorders.

These application notes provide a comprehensive overview of the use of synthetic Substance P in neurobiology research. Included are key quantitative data, detailed experimental protocols for its application in both in vitro and in vivo models, and visualizations of the associated signaling pathways and experimental workflows.

Physicochemical Properties and Handling

Synthetic Substance P is typically supplied as a lyophilized powder. For experimental use, it should be reconstituted in a suitable solvent, such as sterile distilled water or a buffer solution,



to create a stock solution. It is recommended to prepare fresh solutions for each experiment or to aliquot and store stock solutions at -20°C or lower to minimize degradation.

Quantitative Data

The following tables summarize key quantitative parameters for Substance P and its interaction with the NK1 receptor. These values are essential for experimental design, including determining appropriate concentrations for in vitro studies and dosages for in vivo applications.

Parameter	Value	Species/System	Method	Reference
Binding Affinity (Kd)	0.33 ± 0.13 nM	Rat Brain (transfected CHO cells)	[3H]Substance P Binding	
Binding Affinity (Kd)	16 μΜ	Human NK1R (in micelles)	NMR Spectroscopy	-
EC50 (Intracellular Calcium)	~3.16 nM (-log EC50 = 8.5 M)	NK1R- expressing 3T3 fibroblasts	Calcium Imaging	-
EC50 (cAMP Accumulation)	~15.8 nM (-log EC50 = 7.8 M)	NK1R- expressing 3T3 fibroblasts	cAMP Assay	-

Table 1: Substance P Receptor Binding and Functional Potency. Note the variability in Kd values, which can be influenced by the experimental system and methodology.



Compound	Binding Affinity (Ki/IC50)	Receptor	Species	Reference
Aprepitant	0.12 nM (Ki)	NK1R	Human	_
Rolapitant	0.66 nM (Ki)	NK1R	Human	_
Netupitant	1.0 nM (Ki)	NK1R	Human	_
CP-99,994	High Affinity	NK1R	N/A	_
RP 67580	1.22 ± 0.27 nM (Kd)	NK1R	Rat	_

Table 2: Binding Affinities of Select NK1 Receptor Antagonists. These antagonists are valuable tools for studying the specificity of Substance P-mediated effects.

Signaling Pathways

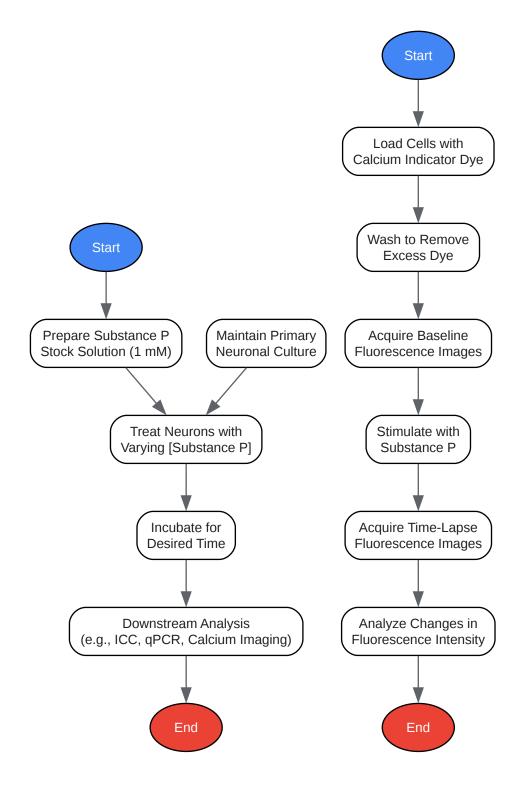
Upon binding to the NK1 receptor, Substance P initiates a series of intracellular events. The primary signaling cascade involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. The subsequent increase in intracellular calcium, along with DAG, activates protein kinase C (PKC).

Substance P can also stimulate the production of cyclic AMP (cAMP) and activate the mitogenactivated protein kinase (MAPK) cascade. These signaling pathways ultimately lead to the modulation of neuronal excitability, gene expression, and other cellular responses.









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